molecular formula C12H14O2 B580681 [(2-Cyclopropylphenoxy)methyl]-oxirane CAS No. 29632-50-6

[(2-Cyclopropylphenoxy)methyl]-oxirane

Cat. No.: B580681
CAS No.: 29632-50-6
M. Wt: 190.242
InChI Key: ZHYXFSQBJAXSEB-UHFFFAOYSA-N
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Description

[(2-Cyclopropylphenoxy)methyl]-oxirane is a chemical compound with the molecular formula C12H14O2. It is an intermediate used in the synthesis of various pharmaceutical agents, including beta adrenergic receptor antagonists . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a cyclopropyl group attached to a phenoxy moiety.

Preparation Methods

The synthesis of [(2-Cyclopropylphenoxy)methyl]-oxirane typically involves the reaction of 2-cyclopropylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(2-Cyclopropylphenoxy)methyl]-oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Major Products: The major products formed from these reactions include diols, alcohols, and substituted ethers, depending on the reagents and conditions used.

Scientific Research Applications

[(2-Cyclopropylphenoxy)methyl]-oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Cyclopropylphenoxy)methyl]-oxirane involves its interaction with molecular targets such as beta adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects, including reduced heart rate and blood pressure . The pathways involved in its action include the inhibition of cyclic AMP production and the modulation of intracellular calcium levels.

Comparison with Similar Compounds

[(2-Cyclopropylphenoxy)methyl]-oxirane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in various applications.

Biological Activity

[(2-Cyclopropylphenoxy)methyl]-oxirane, a compound featuring an epoxide functional group, has garnered attention in pharmacological research due to its potential biological activities. Epoxides are known for their reactivity and ability to interact with biological macromolecules, leading to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its antitumor and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H14_{14}O
  • Molecular Weight : 190.24 g/mol
  • Functional Groups : Epoxide and phenoxy group

The presence of the cyclopropyl ring contributes to the compound's unique reactivity and biological profile.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathways, which has been observed in several tumor types:

  • Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, including:
    • HepG2 (liver carcinoma)
    • A549 (lung carcinoma)
    • B16 (melanoma)

The results indicated an IC50_{50} range between 0.7 µM to 4.1 µM, suggesting potent antitumor activity comparable to established chemotherapeutic agents .

Cell LineIC50_{50} (µM)
HepG21.5
A5492.0
B161.0

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown promising anti-inflammatory properties. The compound inhibits macrophage activation and reduces the production of pro-inflammatory cytokines:

  • In Vitro Studies : The compound significantly hampered macrophage motility and nitric oxide (NO) production.
  • In Vivo Models : In murine models of inflammation, it effectively reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

Apoptosis Induction

The biological activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells. This process is mediated through the following mechanisms:

  • Mitochondrial Pathway Activation : The compound enhances the activity of executioner caspases (caspase-3 and caspase-7), leading to programmed cell death.
  • Drug Interaction : It has been suggested that this compound may interact with drug efflux pumps, enhancing the accumulation of chemotherapeutic agents such as doxorubicin in tumor cells .

Case Study 1: Melanoma Treatment

A study involving B16 melanoma cells revealed that treatment with this compound resulted in a marked decrease in cell viability and significant induction of apoptosis. The study utilized flow cytometry to confirm these findings, showing increased levels of apoptotic markers post-treatment.

Case Study 2: Inflammatory Response Modulation

In a murine model of acute inflammation, administration of this compound led to a reduction in inflammatory markers and a decrease in leukocyte infiltration at the site of inflammation. These results support its potential use in treating inflammatory diseases.

Properties

IUPAC Name

2-[(2-cyclopropylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-4-12(14-8-10-7-13-10)11(3-1)9-5-6-9/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXFSQBJAXSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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